Sterequinone H
Description
Sterequinone H is a naturally occurring anthraquinone derivative isolated from the stem and stem bark of Stereospermum personatum, a plant studied for its bioactive constituents . It belongs to a class of hydroxyquinones, which are characterized by a quinoid structure substituted with hydroxyl groups. Anthraquinones like this compound are renowned for their diverse pharmacological activities, including antioxidant and enzyme inhibitory properties. In the study by [Citation from ], this compound was identified alongside other novel compounds, such as sterequinones F, G, and I, through bioassay-guided fractionation.
Properties
IUPAC Name |
2-(3-hydroxybutyl)-1-methylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-11(20)7-8-13-9-10-16-17(12(13)2)19(22)15-6-4-3-5-14(15)18(16)21/h3-6,9-11,20H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOVHKGWNIARGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)CCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound with Related Compounds
Key Observations:
Structural Classification: this compound, F, and G are anthraquinones, whereas Sterequinone I is a naphthoquinone. Anthraquinones possess a tricyclic aromatic structure, while naphthoquinones have a bicyclic structure, leading to differences in molecular stability and interaction with biological targets . Sterequinone A (C₁₉H₁₄O₂) has a simpler structure compared to this compound, suggesting variations in hydroxyl or alkyl substituents that may influence bioactivity .
Bioactivity: this compound, F, G, and I all exhibit antioxidant and xanthine oxidase inhibitory activities, which are critical in managing oxidative stress and conditions like gout . In contrast, Sterekunthal B (C₂₀H₁₈O₄) demonstrates antimalarial activity but also exhibits toxicity to endothelial cells, indicating divergent therapeutic applications despite a shared plant origin .
Comparison with Functionally Similar Compounds
Beyond structural analogs, this compound can be compared to other hydroxyquinones with similar applications:
Hydroquinone (1,4-Benzenediol):
- Structure : A simple benzenediol with two hydroxyl groups.
- Applications: Used industrially as a reducing agent and in skincare for depigmentation. However, it lacks the complex aromatic framework of this compound, limiting its pharmacological versatility .
Aloe-Emodin (a reference anthraquinone not in evidence):
- Structure: A trihydroxyanthraquinone.
- Applications : Anticancer and antimicrobial activities.
- Contrast: Unlike this compound, Aloe-Emodin’s bioactivities are well-documented in cancer models, underscoring the need for further studies on this compound’s mechanistic pathways.
Q & A
Q. [Advanced] What strategies optimize the reproducibility of this compound derivative synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
